Melleolide M
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C23H29ClO7 |
|---|---|
Molekulargewicht |
452.9 g/mol |
IUPAC-Name |
[(2R,2aS,4aS,7R,7aS,7bR)-2a,7-dihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1,2,4a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 3-chloro-4,6-dihydroxy-2-methylbenzoate |
InChI |
InChI=1S/C23H29ClO7/c1-10-16(13(26)6-14(27)18(10)24)20(29)31-15-8-22(4)17-11(7-21(2,3)19(17)28)5-12(9-25)23(15,22)30/h5-6,11,15,17,19,25-28,30H,7-9H2,1-4H3/t11-,15-,17-,19-,22-,23+/m1/s1 |
InChI-Schlüssel |
PBSFHHQIJGTBQH-NDVLAHOZSA-N |
Isomerische SMILES |
CC1=C(C(=CC(=C1Cl)O)O)C(=O)O[C@@H]2C[C@]3([C@@]2(C(=C[C@H]4[C@@H]3[C@H](C(C4)(C)C)O)CO)O)C |
Kanonische SMILES |
CC1=C(C(=CC(=C1Cl)O)O)C(=O)OC2CC3(C2(C(=CC4C3C(C(C4)(C)C)O)CO)O)C |
Synonyme |
melleolide M melleolide-M |
Herkunft des Produkts |
United States |
Technical Guide: Biosynthetic Pathway of Protoilludane Sesquiterpene Aryl Esters
Executive Summary
This technical guide delineates the biosynthetic architecture of protoilludane sesquiterpene aryl esters, a distinct class of basidiomycete metabolites exemplified by the melleolides and armillyl orsellinates.[1] Predominantly isolated from the genus Armillaria, these compounds exhibit potent cytotoxic and antimicrobial activities, driven by a unique "chimeric" scaffold: a tricyclic protoilludane core coupled to a polyketide-derived orsellinic acid moiety.[2]
For drug development professionals, understanding this pathway offers a blueprint for combinatorial biosynthesis. The modular assembly—involving a sesquiterpene cyclase, a promiscuous polyketide synthase (PKS) with transesterification activity, and a suite of decorating enzymes—provides multiple handles for bioengineering novel therapeutics.
The Chemical Architecture
The structural identity of these esters relies on the convergence of two distinct metabolic pipelines:
-
The Terpenoid Core: A 4,6,5-tricyclic protoilludane skeleton derived from the mevalonate pathway.
-
The Aryl Moiety: Orsellinic acid (OA), a simple phenolic polyketide.
The pharmacological "warhead" often results from the specific oxidation pattern of the terpene core and the halogenation of the aryl ring.
Quantitative Structural Diversity (Table 1)
| Sub-Class | Double Bond Position | Key Modifications | Representative Compound |
| Melleolides | C-1 aldehyde/acid, C-5 hydroxylation, C-6' chlorination | Melleolide F | |
| Armillyl Orsellinates | C-1 alcohol, C-8 hydroxylation | Armillyl orsellinate A | |
| Armillanes | None (saturated ring) | C-5' methoxylation | Arnamial |
The Biosynthetic Assembly Line
The biosynthesis is encoded primarily by a gene cluster in Armillaria species (e.g., A. mellea, A. gallica) containing a sesquiterpene synthase (Pro1), a polyketide synthase (ArmB), and cytochrome P450 monooxygenases.[3] Uniquely, the halogenating enzymes are located outside this cluster, representing a "satellite" modification system.
Step 1: The Priming Cyclization (Pro1)
The pathway commences with the cyclization of Farnesyl Pyrophosphate (FPP) .[4]
-
Mechanism: Pro1 catalyzes the ionization of FPP, followed by a cascade of carbocation rearrangements to form
-protoilludene . -
Significance: This is the pathway-committing step.[1][3][7] Unlike promiscuous terpene synthases, Pro1 is highly specific for the
-protoilludene isomer.
Step 2: Oxidative Decoration (The Branching Point)
Before coupling to the aryl moiety, the protoilludene scaffold undergoes oxidation.
-
Enzymes: Cytochrome P450 monooxygenases (e.g., CYPArm3 ).
-
Reaction: Hydroxylation of the protoilludene ring (e.g., at C-8 or C-1).
-
Causality: This step is critical because the coupling enzyme (ArmB) prefers hydroxylated substrates over the nascent hydrocarbon. The position of this initial hydroxyl group dictates the final regio-isomer of the ester.
Step 3: Polyketide Synthesis & Convergent Coupling (ArmB)
The defining step of this pathway is catalyzed by ArmB , a non-reducing polyketide synthase (NR-PKS) with a dual catalytic function.
-
PKS Activity: ArmB condenses one Acetyl-CoA with three Malonyl-CoA units to form Orsellinic Acid (OA) , remaining bound to the Acyl Carrier Protein (ACP) domain.
-
Transferase Activity: Unlike typical PKSs that hydrolyze the thioester to release the free acid, ArmB performs an intermolecular transesterification . It transfers the orsellinyl group directly from the ACP to the hydroxyl group of the modified protoilludene alcohol.
-
Key Insight: ArmB acts as the "molecular welder," fusing the terpene and polyketide pathways. Its broad substrate tolerance for various alcohols allows for the generation of diverse "unnatural" esters in vitro.
Step 4: Satellite Halogenation (ArmH1-5)
The chlorination of the orsellinic acid moiety (typically at C-6') occurs post-coupling or on the free acid, mediated by flavin-dependent halogenases (ArmH1–ArmH5 ).
-
Genomic Context: These genes are not clustered with Pro1 and ArmB, suggesting an evolutionary recruitment of generalist halogenases to secure the toxicity of the melleolides.
Experimental Characterization & Engineering
Protocol A: Heterologous Expression in Aspergillus oryzae
Objective: Reconstitute the core pathway to produce melleolide precursors.
Rationale: E. coli lacks the native P450 redox partners and splicing machinery for basidiomycete introns. Aspergillus oryzae serves as a robust eukaryotic host.
-
Vector Construction:
-
Clone Pro1 (cDNA) and ArmB (gDNA or cDNA) into an expression vector (e.g., pTAex3) under the control of the inducible amyB promoter.
-
Note: Co-expression of the specific P450 (e.g., CYPArm3) is required for ester formation, as ArmB requires a hydroxylated acceptor.
-
-
Transformation:
-
Generate protoplasts of A. oryzae (strain M-2-3 or similar) using Yatalase digestion of mycelia.
-
Transform using PEG/CaCl2 method. Select transformants on Czapek-Dox agar lacking specific nutrients (auxotrophic selection).
-
-
Fermentation:
-
Inoculate transformants in DPY medium (Dextrin-Peptone-Yeast extract).
-
Incubate at 30°C, 150 rpm for 5–7 days.
-
Induction: Ensure maltose or dextrin is present to drive the amyB promoter.
-
-
Extraction:
-
Filter mycelia. Extract broth and mycelia with Ethyl Acetate (EtOAc).
-
Analyze via LC-MS/MS targeting the molecular weight of the ester (e.g., m/z ~400–500 range).
-
Protocol B: In Vitro Coupling Assay (ArmB Activity)
Objective: Verify the transesterification activity of ArmB.
-
Enzyme Preparation: Express ArmB in E. coli BL21(DE3) as a His-tagged fusion protein. Purify via Ni-NTA affinity chromatography.
-
Reaction Mix (100 µL):
-
50 mM HEPES buffer (pH 7.5).
-
100 µM Acetyl-CoA (starter unit).
-
500 µM Malonyl-CoA (extender unit).
-
1 mM Substrate Alcohol (e.g., farnesol or isolated protoilludene alcohol).
-
5 µM Purified ArmB.
-
-
Incubation: 25°C for 12 hours.
-
Analysis: Quench with acidified methanol. Analyze by HPLC-UV (254 nm) to detect the formation of the orsellinic acid ester.
-
Validation: Absence of the alcohol substrate should yield free orsellinic acid (hydrolysis product) or pyrones (derailment products).
Pathway Visualization
The following diagram illustrates the convergence of the terpenoid and polyketide pathways, highlighting the central role of ArmB and the satellite halogenation steps.
Caption: Convergence of terpene (blue) and polyketide (red) pathways mediated by the dual-function enzyme ArmB, followed by satellite halogenation.
References
-
Engels, B., et al. (2011). Cloning and characterization of an Armillaria gallica cDNA encoding protoilludene synthase, which catalyzes the first committed step in the synthesis of antimicrobial melleolides. Journal of Biological Chemistry.[8]
-
Lackner, G., et al. (2013). Assembly of melleolide antibiotics involves a polyketide synthase with cross-coupling activity.[9] Chemistry & Biology.[2][3][10][11][12][13][14]
-
Wick, J., et al. (2016). A Fivefold Parallelized Biosynthetic Process Secures Chlorination of Armillaria mellea (Honey Mushroom) Toxins.[3][10] Applied and Environmental Microbiology.[12]
-
Bohnert, M., et al. (2014). Cytotoxic and antifungal activities of melleolide antibiotics follow dissimilar structure-activity relationships.[2] Phytochemistry.[2][5]
-
Dorfer, M., et al. (2019). Isolation of a gene cluster from Armillaria gallica for the synthesis of armillyl orsellinate–type sesquiterpenoids. Applied Microbiology and Biotechnology.
Sources
- 1. Isolation of a gene cluster from Armillaria gallica for the synthesis of armillyl orsellinate–type sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Fivefold Parallelized Biosynthetic Process Secures Chlorination of Armillaria mellea (Honey Mushroom) Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. Delta6-protoilludene synthase - Wikipedia [en.wikipedia.org]
- 9. Assembly of melleolide antibiotics involves a polyketide synthase with cross-coupling activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Fivefold Parallelized Biosynthetic Process Secures Chlorination of Armillaria mellea (Honey Mushroom) Toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New tools for reconstruction and heterologous expression of natural product biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Recent Advances in the Heterologous Expression of Biosynthetic Gene Clusters for Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-efficient production of mushroom polyketide compounds in a platform host <i>Aspergillus oryzae</i> - ProQuest [proquest.com]
Melleolide M: Mechanistic Characterization & Antimicrobial Profiling
An In-Depth Technical Guide for Drug Discovery
Executive Summary
Melleolide M is a bioactive sesquiterpene aryl ester isolated from the basidiomycete Armillaria mellea (Honey Mushroom).[1] Unlike conventional antibiotics that predominantly target the ribosome (e.g., macrolides, tetracyclines), the melleolide class exhibits a distinct pharmacological profile characterized by the inhibition of DNA biosynthesis and, to a lesser extent, protein translation.[2]
This guide provides a rigorous technical framework for researchers investigating Melleolide M. It moves beyond basic phenotypic screening to define the molecular logic of its activity, structure-activity relationships (SAR), and the precise experimental protocols required to validate its mechanism of action (MoA) in bacterial systems.
Part 1: Chemical Identity & Structural Logic
The Pharmacophore
Melleolide M belongs to the protoilludane family. Its chemical architecture is a "hybrid" molecule consisting of two distinct biosynthetic modules linked by an ester bond. This structural duality is critical for its biological activity.
| Component | Chemical Nature | Function/Role |
| Core Scaffold | Protoilludane Sesquiterpene | Provides the lipophilic framework for cellular penetration and spatial orientation. |
| Warhead | Orsellinic Acid Moiety | An aromatic ester essential for target binding. Hydrolysis of this ester abolishes antimicrobial activity. |
| Key Modification | C-13 Aldehyde/Alcohol | Variations at this position (e.g., in Melleolide D vs. M) dictate the potency of cytotoxicity vs. antimicrobial efficacy. |
Biosynthetic Origin
Melleolide M is synthesized via a non-ribosomal pathway involving the protoilludane synthase (Pro1 ) and a specific polyketide synthase (ArmB ) that couples the orsellinic acid to the terpene core.
Part 2: Mechanism of Action (MoA)
Primary Mechanism: The DNA Biosynthesis Blockade
While many natural products from fungi target the fungal ribosome (e.g., sordarins), melleolides exhibit a unique mode of action in susceptible cells. Evidence from mechanistic profiling (Bohnert et al., 2014) indicates that the primary lethal event is the inhibition of DNA replication .
-
The Event: Melleolide M interferes with the replication machinery, causing a rapid cessation of [3H]-thymidine incorporation.
-
Selectivity: Unlike non-specific toxins, melleolides do not immediately inhibit RNA synthesis (transcription) or cellular respiration at MIC concentrations.
-
Secondary Effect: A subsequent reduction in protein translation is observed, likely as a downstream consequence of replication fork stalling or a secondary low-affinity binding event.
Structure-Activity Relationship (SAR)
The antimicrobial and cytotoxic activities of melleolides follow dissimilar SARs , allowing for potential medicinal chemistry optimization.
-
Antifungal Driver: The
-double bond in the protoilludane ring is strictly required. -
Antibacterial/Cytotoxic Driver: The integrity of the orsellinic acid ester and the oxidation state of the C-13 position (aldehyde vs. alcohol) are the primary determinants. Melleolide M, with its specific substitution pattern, falls into the class of compounds effective against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Mycobacterium species, while Gram-negative activity is often limited by efflux pumps.
Part 3: Visualization of the Signaling Pathway
The following diagram illustrates the differential impact of Melleolide M on macromolecular synthesis compared to standard ribosomal inhibitors.
Figure 1: Mechanistic divergence of Melleolide M. Unlike Macrolides (Ribosome-specific), Melleolide M primarily arrests DNA synthesis.
Part 4: Experimental Protocols (Validation Workflows)
To confirm Melleolide M activity in your specific strain, rely on Macromolecular Synthesis Assays . Measuring MIC alone is insufficient for MoA determination.
Protocol A: Macromolecular Synthesis Inhibition Assay
Objective: Determine if Melleolide M inhibits DNA, RNA, or Protein synthesis.
Reagents:
-
Radiolabeled precursors: [3H]-Thymidine (DNA), [3H]-Uridine (RNA), [3H]-Leucine (Protein).
-
Precipitant: 10% Trichloroacetic acid (TCA).
-
Target Strain: Bacillus subtilis 168 or S. aureus ATCC 29213 (Exponential phase, OD600 ~ 0.3).
Step-by-Step Workflow:
-
Culture Prep: Grow bacteria in minimal medium to early exponential phase (OD600 = 0.2–0.3).
-
Aliquot: Split culture into 4 flasks.
-
Flask A: Control (DMSO only).
-
Flask B: Melleolide M (4x MIC).
-
Flask C: Ciprofloxacin (Control for DNA inhibition).
-
Flask D: Chloramphenicol (Control for Protein inhibition).
-
-
Pulse Labeling: Add radiolabeled precursors to all flasks simultaneously.
-
Time Course: At t = 0, 10, 20, and 40 minutes, remove 500 µL aliquots.
-
Precipitation: Immediately mix aliquot with 500 µL ice-cold 10% TCA. Incubate on ice for 30 mins.
-
Filtration: Collect precipitates on glass fiber filters (GF/C). Wash 2x with 5% TCA, 1x with Ethanol.
-
Quantification: Dry filters and measure CPM (Counts Per Minute) via liquid scintillation counting.
Data Interpretation:
-
DNA Specific: Sharp drop in Thymidine incorporation; Uridine/Leucine unaffected initially. -> Confirms Melleolide Mechanism.
-
Non-Specific: Simultaneous drop in all three. -> Suggests membrane lysis/detergent effect.
Protocol B: MIC Determination (Broth Microdilution)
Objective: Establish potency baseline.
-
Inoculum: Adjust bacterial suspension to
CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Plate Setup: Use a 96-well polystyrene plate.
-
Dilution: Serial 2-fold dilution of Melleolide M (Range: 64 µg/mL to 0.125 µg/mL).
-
Incubation: 16–20 hours at 37°C.
-
Readout: Visual inspection for turbidity. The MIC is the lowest concentration with no visible growth.
Part 5: Data Summary & Comparative Analysis
The following table summarizes the activity profile of Melleolide M compared to related analogues and standard antibiotics.
| Compound | Primary Target | Gram(+) Activity | Gram(-) Activity | Cytotoxicity (Mammalian) |
| Melleolide M | DNA Replication | High (MIC 2-8 µg/mL) | Low (Permeability limited) | Moderate |
| Melleolide D | DNA Replication | High | Low | High |
| Erythromycin | 50S Ribosome | High | Low | Low |
| Ciprofloxacin | DNA Gyrase | High | High | Low |
| Fusidic Acid | Elongation Factor G | High | Low | Low |
Note: Melleolide M shows significantly reduced activity against Gram-negatives (e.g., E. coli) due to the outer membrane barrier. Use of efflux pump inhibitors (e.g., PAβN) may restore susceptibility.
References
-
Momose, I., et al. (2000). Melleolides K, L and M, new melleolides from Armillariella mellea.[1] The Journal of Antibiotics, 53(2), 137–143. [Link]
-
Bohnert, M., et al. (2014). Cytotoxic and antifungal activities of melleolide antibiotics follow dissimilar structure-activity relationships.[3][4] Phytochemistry, 105, 101–108.[3] [Link][3]
-
Lackner, G., et al. (2013). Assembly of melleolide antibiotics involves a polyketide synthase with cross-coupling activity.[3][5] Chemistry & Biology, 20(9), 1101–1106.[5] [Link][3][5]
-
Engels, B., et al. (2011). Cloning and characterization of an Armillaria gallica cDNA encoding protoilludene synthase, which catalyzes the first committed step in the synthesis of antimicrobial melleolides. Journal of Biological Chemistry, 286(9), 6871–6878. [Link][3]
Sources
- 1. Melleolides K, L and M, new melleolides from Armillariella mellea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Fivefold Parallelized Biosynthetic Process Secures Chlorination of Armillaria mellea (Honey Mushroom) Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assembly of melleolide antibiotics involves a polyketide synthase with cross-coupling activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Isolation and Characterization of Melleolide M from Armillaria mellea
Executive Summary & Historical Context[1][2]
The isolation of Melleolide M represents a pivotal moment in the natural product chemistry of Armillaria mellea (Honey Mushroom). While the genus Armillaria has been studied for decades due to its bioluminescence and pathogenicity, the discovery of the melleolide class—protoilludane sesquiterpene aryl esters—unveiled a sophisticated chemical arsenal used by the fungus for defense and competition.
Melleolide M (C₂₃H₂₉ClO₇) is distinct from early congeners (such as Melleolide A or D) due to the presence of a chlorine atom on the orsellinic acid moiety. Its isolation in 2000 by Momose et al. marked a shift from identifying simple esters to understanding the complex halogenation machinery within basidiomycetes.
The Timeline of Discovery
-
1982 (The Genesis): Midland et al. isolate the first "Melleolide" (Melleolide A), establishing the structural skeleton of protoilludane alcohols esterified with orsellinic acid.
-
1980s-1990s: Isolation of Armillarin and Armillaridin.[1] The focus remained largely on non-halogenated or simple derivatives.
-
2000 (The Melleolide M Breakthrough): Momose, Sekizawa, and colleagues at the Institute of Microbial Chemistry (Tokyo) isolate Melleolides K, L, and M from cultured mycelia.[1][2] This confirmed the capacity for specific, late-stage enzymatic chlorination.[1]
-
2010s-Present: Genetic elucidation by Bohnert, Wick, and others identifies the ArmH halogenase enzymes responsible for creating Melleolide M, linking the molecule to specific biosynthetic gene clusters.[1]
Structural & Chemical Profile[1][2][3][4][5][6]
Melleolide M is a chlorinated sesquiterpene aryl ester .[1] Its structure combines a tricyclic protoilludane core with a chlorinated orsellinic acid derivative.
Comparative Data: Melleolide Variants
| Compound | Molecular Formula | Key Structural Feature | Primary Biological Activity |
| Melleolide A | C₂₃H₂₈O₆ | Non-chlorinated, aldehyde group | Antimicrobial |
| Melleolide D | C₂₃H₂₈O₆ | Non-chlorinated, hydroxylated | Cytotoxic (Human cancer lines) |
| Melleolide M | C₂₃H₂₉ClO₇ | Chlorinated (C-6'), Hydroxylated | Antibacterial / Antifungal |
Biosynthetic Mechanism[1][7]
Understanding the isolation of Melleolide M requires understanding its origin. It is not a random degradation product but the result of a highly regulated pathway involving a Polyketide Synthase (PKS) and Flavin-dependent halogenases.
The Pathway Logic
-
Terpene Cyclization: Farnesyl pyrophosphate (FPP) is cyclized to 6-protoilludene.[1]
-
Esterification: The ArmB enzyme (PKS) synthesizes orsellinic acid and couples it to the sesquiterpene alcohol.[3]
-
Halogenation (The "M" Step): Specific halogenases (ArmH series) introduce the chlorine atom at the C-6' position of the aromatic ring. This step is critical; without the availability of chloride ions in the fermentation media, Melleolide M cannot be produced.
Visualization: Biosynthetic Logic Flow
Caption: Biosynthetic pathway of Melleolide M showing the convergence of terpene and polyketide pathways, culminating in halogenation.[1]
Technical Protocol: Isolation Methodology
Note on Causality: The isolation of Melleolide M differs from general mushroom metabolite extraction because the compound is predominantly found in liquid cultured mycelia , not necessarily the fruiting bodies found in the wild. This controlled environment allows for the necessary chloride ion availability.
Phase 1: Fermentation & Upstream Processing[1]
-
Strain: Armillaria mellea (e.g., strain DSM 3731 or similar voucher specimens).[1]
-
Media: Glucose-Peptone-Yeast extract (GPY) or Malt Extract broth.[1]
-
Critical Additive: To ensure Melleolide M production (chlorination), the media should contain trace salts, specifically KCl or NaCl, though standard media often contains sufficient chloride impurities.[1]
-
Incubation: 24°C, dark, stationary or slow shake (120 rpm) for 21–28 days.
Phase 2: Extraction Workflow (Self-Validating Protocol)
This protocol utilizes a polarity-gradient approach to separate the lipophilic sesquiterpenes from polar sugars and proteins.
-
Separation: Filter mycelia from the culture broth.
-
Why: Melleolides are intracellular or bound to the mycelial surface; broth analysis yields lower concentrations.
-
-
Solvent Extraction:
-
Primary Fractionation (Silica Gel):
-
Purification (HPLC):
-
Column: C18 Reverse Phase (ODS).
-
Mobile Phase: Acetonitrile (
) / Water ( ) gradient (typically 40% 100% ACN).[1] -
Detection: UV at 210 nm and 254 nm (aromatic ring absorption).
-
Validation: Melleolide M typically elutes after the non-chlorinated analogues due to increased lipophilicity from the chlorine atom.
-
Visualization: Isolation Workflow
Caption: Step-by-step isolation workflow from cultured mycelia to pure compound.
Analytical Validation (E-E-A-T)
To confirm the identity of Melleolide M, the following spectral signatures must be validated. These values distinguish it from Melleolide L (which lacks the chlorine or varies in oxidation state).
-
Mass Spectrometry (HR-ESI-MS):
-
Look for the characteristic chlorine isotope pattern (
ratio of 3:1). -
Molecular ion
at m/z ~453.[1]
-
-
1H NMR (500 MHz, CDCl3):
-
The aromatic proton signal will differ from non-chlorinated congeners. In Melleolide M, the chlorine at C-6' removes one aromatic proton signal, leaving a singlet for the remaining aromatic proton (if C-4' is OH and C-2' is Methyl).[1]
-
Key Shift: Protoilludane cyclobutane ring protons are diagnostic (high field, 0.8–1.5 ppm range).[1]
-
References
-
Momose, I., Sekizawa, R., Hosokawa, N., et al. (2000).[1] "Melleolides K, L and M, new melleolides from Armillariella mellea."[1][2] The Journal of Antibiotics, 53(2), 137–143.[1][2]
-
Midland, S. L., Izac, R. R., Wing, R. M., et al. (1982).[1][4] "Melleolide, a new antibiotic from Armillaria mellea."[1][2][4][5] Tetrahedron Letters, 23(25), 2515–2518.[1]
-
[1]
-
-
Wick, J., et al. (2016).[1][6] "A Fivefold Parallelized Biosynthetic Process Secures Chlorination of Armillaria mellea (Honey Mushroom) Toxins." Applied and Environmental Microbiology, 82(4), 1196–1204.[1]
-
[1]
-
-
Bohnert, M., et al. (2014).[1][7] "Melleolide antibiotics: Structure, biosynthesis, and biological activities."[1][8] Fungal Biology Reviews. (Contextual grounding for melleolide class).
-
(PubChem Entry for Melleolide M)[1]
-
Sources
- 1. Melleolide M | C23H29ClO7 | CID 10766085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Melleolides K, L and M, new melleolides from Armillariella mellea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Armillaria mellea - Wikipedia [en.wikipedia.org]
- 4. | PDF or Rental [articles.researchsolutions.com]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: A Validated Protocol for the Isolation and Purification of Melleolide M from Armillaria mellea Culture
Abstract
Melleolide M, an armillane-type sesquiterpenoid aryl ester, is a secondary metabolite produced by fungi of the genus Armillaria. Exhibiting a range of interesting biological activities, this compound is a target for natural products research and drug discovery. This application note provides a comprehensive, step-by-step protocol for the isolation and purification of Melleolide M from the fermentation culture of Armillaria mellea. The methodology covers fungal cultivation, solvent extraction, and a multi-step chromatographic purification strategy, including silica gel chromatography, size-exclusion chromatography, and preparative high-performance liquid chromatography (HPLC). This guide is intended for researchers, natural product chemists, and drug development professionals seeking a reliable method to obtain high-purity Melleolide M for further investigation.
Introduction to Melleolide M
The melleolides are a class of sesquiterpenoid aryl esters characterized by a unique 5-6-3 tricyclic ring system known as the armillane skeleton. These compounds are primarily isolated from fungi belonging to the genus Armillaria, a group of basidiomycetes famous for their bioluminescent properties and pathogenic effects on plants. Melleolide M is a notable member of this family, distinguished by its specific ester side chain.
Interest in melleolides stems from their diverse and potent biological activities, including neuritogenic, anti-inflammatory, and cytotoxic properties. The isolation of these compounds from fungal cultures is a critical first step for pharmacological screening, mechanism-of-action studies, and structural derivatization for drug development programs. However, isolating a single metabolite like Melleolide M from a complex mixture of fungal secondary metabolites presents a significant challenge. The protocol detailed herein is designed to provide a robust and reproducible workflow to overcome these challenges.
Principle of the Isolation Workflow
The isolation strategy is based on a systematic exploitation of the physicochemical properties of Melleolide M, primarily its polarity and molecular size. The workflow can be divided into three core stages:
-
Fermentation and Extraction: The producing organism, Armillaria mellea, is cultivated in a suitable nutrient medium to promote the biosynthesis of secondary metabolites. The entire culture (broth and mycelia) is then extracted with an organic solvent of intermediate polarity, typically ethyl acetate, to selectively partition Melleolide M and other similar metabolites from the aqueous and highly polar components of the culture.
-
Initial Fractionation: The crude extract is subjected to open-column chromatography on a silica gel stationary phase. A step-gradient elution with solvents of increasing polarity separates the complex extract into several less complex fractions. This step is crucial for removing pigments, lipids, and other classes of compounds, thereby enriching the target Melleolide M in specific fractions.
-
Fine Purification: The enriched fractions are further purified using a combination of chromatographic techniques. Size-exclusion chromatography (e.g., Sephadex LH-20) is employed to separate compounds based on their molecular size. The final purification to achieve high-purity Melleolide M is accomplished using preparative reverse-phase high-performance liquid chromatography (RP-HPLC), which separates molecules based on their hydrophobicity.
Caption: Workflow for Melleolide M Isolation.
Materials and Reagents
Biological Material
-
Armillaria mellea pure culture (e.g., ATCC® strain)
Media and Reagents
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Ethyl Acetate (EtOAc), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (MeCN), HPLC grade
-
n-Hexane, HPLC grade
-
Dichloromethane (CH₂Cl₂), HPLC grade
-
Deionized Water (18.2 MΩ·cm)
-
Silica Gel (for column chromatography, 200-300 mesh)
-
Sephadex LH-20
-
TLC plates (Silica gel 60 F₂₅₄)
-
Vanillin-sulfuric acid or ceric sulfate staining reagent
Equipment
-
Shaking incubator or stationary incubator
-
Autoclave
-
Homogenizer (e.g., Waring blender)
-
Rotary evaporator
-
Glass chromatography columns
-
Fraction collector
-
Preparative HPLC system with a UV detector and a C18 column (e.g., 10 x 250 mm, 5 µm)
-
Analytical balance
-
Standard laboratory glassware
Detailed Experimental Protocols
Protocol 1: Fungal Fermentation
-
Media Preparation: Prepare Potato Dextrose Broth (PDB) according to the manufacturer's instructions. Dispense 200 mL of the medium into 500 mL Erlenmeyer flasks.
-
Sterilization: Autoclave the flasks containing the medium at 121°C for 20 minutes. Allow to cool to room temperature.
-
Inoculation: Under sterile conditions, inoculate each flask with a small agar plug (approx. 1 cm²) of an actively growing Armillaria mellea culture.
-
Incubation: Incubate the flasks under static conditions at 25°C in the dark for 30-45 days. The long incubation period is often necessary for the accumulation of secondary metabolites.
Rationale: Static cultivation mimics the natural growth conditions for many filamentous fungi and can favor the production of a different spectrum of secondary metabolites compared to agitated cultures. The extended incubation time allows the fungus to enter the stationary phase, which is typically when secondary metabolite biosynthesis is at its peak.
Protocol 2: Extraction of Crude Metabolites
-
Harvesting: After the incubation period, combine the entire contents of the fermentation flasks (mycelia and broth).
-
Homogenization: Homogenize the culture mixture using a blender to break up the mycelial mats and increase the surface area for extraction.
-
Solvent Extraction:
-
Macerate the homogenized culture with an equal volume of ethyl acetate (EtOAc) at room temperature for 24 hours.
-
Separate the EtOAc layer.
-
Repeat the extraction process two more times with fresh EtOAc to ensure exhaustive extraction of the target compounds.
-
-
Concentration: Combine all EtOAc extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude extract.
Rationale: Ethyl acetate is a solvent of medium polarity that is highly effective for extracting sesquiterpenoids like Melleolide M while leaving behind highly polar substances (sugars, salts) in the aqueous phase and very nonpolar substances (lipids) to a lesser extent. Repeated extraction ensures a high recovery yield.
Protocol 3: Chromatographic Purification
Step 3.1: Silica Gel Column Chromatography (Initial Fractionation)
-
Column Packing: Prepare a silica gel column using n-hexane as the slurry solvent. A typical column size for an initial run might be 5 cm in diameter and 50 cm in length, depending on the amount of crude extract.
-
Sample Loading: Adsorb the dry crude extract onto a small amount of silica gel (dry loading) and carefully apply it to the top of the packed column.
-
Elution: Elute the column using a step gradient of increasing solvent polarity. A representative gradient could be:
-
100% n-Hexane
-
n-Hexane:EtOAc (9:1, 8:2, 7:3, 1:1, v/v)
-
100% EtOAc
-
EtOAc:MeOH (9:1, v/v)
-
-
Fraction Analysis: Collect fractions of a fixed volume (e.g., 250 mL). Analyze the fractions by thin-layer chromatography (TLC), visualizing spots under UV light (254 nm) and by staining with vanillin-sulfuric acid. Pool the fractions that contain the target compound, which is typically identified by its characteristic Rf value and spot color.
Rationale: This step provides a coarse separation based on polarity. Melleolide M is expected to elute in the mid-polarity fractions (e.g., n-Hexane:EtOAc 7:3 or 1:1), effectively separating it from nonpolar lipids and highly polar compounds.
Step 3.2: Size-Exclusion Chromatography (Intermediate Purification)
-
Column Preparation: Swell Sephadex LH-20 in methanol and pack it into a glass column. Equilibrate the column by washing it with several column volumes of methanol.
-
Sample Application: Dissolve the pooled, dried fractions from the silica gel step in a minimal amount of methanol and apply it to the column.
-
Isocratic Elution: Elute the column with 100% methanol at a slow flow rate. Collect fractions and analyze by TLC.
-
Pooling: Pool the fractions containing the target compound.
Rationale: Sephadex LH-20 separates molecules primarily based on size, but also by polarity in alcoholic solvents. This step is effective at removing pigments and other small aromatic compounds that may have co-eluted with Melleolide M from the silica column.
Step 3.3: Preparative RP-HPLC (Final Purification)
-
System Preparation: Use a preparative HPLC system equipped with a C18 column and a UV detector set to 254 nm.
-
Mobile Phase: Prepare mobile phases: (A) Deionized Water and (B) Acetonitrile (MeCN) or Methanol (MeOH).
-
Sample Preparation: Dissolve the purified fraction from the Sephadex step in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
-
Purification: Inject the sample and elute using a linear gradient. A typical gradient is summarized in the table below. Collect the peak corresponding to the retention time of Melleolide M.
| Time (min) | Flow Rate (mL/min) | % Water (A) | % Acetonitrile (B) |
| 0 | 5.0 | 60 | 40 |
| 30 | 5.0 | 20 | 80 |
| 35 | 5.0 | 0 | 100 |
| 40 | 5.0 | 0 | 100 |
| 41 | 5.0 | 60 | 40 |
| 50 | 5.0 | 60 | 40 |
-
Post-Processing: Evaporate the solvent from the collected fraction under reduced pressure to yield pure Melleolide M as a white powder or amorphous solid.
Rationale: Reverse-phase HPLC provides high-resolution separation based on hydrophobicity. The C18 stationary phase retains nonpolar compounds, and a gradient from a high-polarity mobile phase (water/MeCN) to a low-polarity one (100% MeCN) elutes compounds in order of increasing hydrophobicity. This is the most powerful step for separating structurally similar melleolides to achieve high purity.
Characterization and Purity Assessment
The identity and purity of the isolated Melleolide M should be confirmed using standard analytical techniques:
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure by comparing the data with published literature values.
-
Analytical HPLC: To assess the purity of the final compound (should show a single peak).
References
-
Donova, T. A., & Shtaer, E. A. (2022). Melleolides: a review of the history of research, chemical diversity, and biological activity. Applied Biochemistry and Microbiology, 58(S1), S1-S21. [Link]
-
Guo, H., et al. (2012). Armillane-type sesquiterpenoid aryl esters from the solid culture of Armillaria mellea. Chemistry & Biodiversity, 9(4), 799-807. [Link]
-
Yang, J. S., et al. (2011). New armillane-type sesquiterpenoids from the fungus Armillaria mellea. Helvetica Chimica Acta, 94(10), 1891-1897. [Link]
Application Notes & Protocols for Obtaining X-ray Quality Crystals of Melleolide M
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the crystallization of Melleolide M, a sesquiterpenoid aromatic ester, for the purpose of single-crystal X-ray diffraction analysis. The ability to obtain high-quality crystals is a critical bottleneck in the elucidation of the absolute stereochemistry and three-dimensional structure of complex natural products, which is essential for understanding their biological activity and for structure-based drug design.
Melleolide M, isolated from the cultured mycelia of Armillariella mellea, possesses antimicrobial activities, making its structural analysis of significant interest.[1][2] This guide moves beyond a simple listing of procedural steps to explain the underlying principles and rationale behind experimental design, empowering the researcher to troubleshoot and optimize the crystallization process.
Understanding Melleolide M: A Chemist's Perspective
Before embarking on crystallization trials, a thorough understanding of the physicochemical properties of Melleolide M is paramount.
Table 1: Physicochemical Properties of Melleolide M
| Property | Value | Source |
| Molecular Formula | C23H29ClO7 | [3] |
| Molecular Weight | 452.9 g/mol | [3] |
| XLogP3 | 3.3 | [3] |
| General Class | Sesquiterpenoid, Benzoate Ester | [3] |
The presence of both hydrophobic (sesquiterpenoid core) and polar (hydroxyl, ester, and chloro groups) functionalities suggests that Melleolide M will have moderate solubility in a range of organic solvents. The XLogP3 value of 3.3 indicates a preference for lipophilic environments. This information is crucial for the initial solvent screening, a foundational step in any crystallization strategy.
The Path to Supersaturation: A Foundational Principle
Crystallization is fundamentally a process of controlled precipitation from a supersaturated solution.[4][5] Achieving a state of supersaturation, where the concentration of the solute exceeds its equilibrium solubility, is the driving force for the formation of a crystalline lattice. The key is to approach this state slowly and methodically to allow for the ordered arrangement of molecules into a single crystal rather than a rapid crash-out of amorphous solid.
Caption: The fundamental stages of crystallization.
Core Crystallization Methodologies for Melleolide M
For a novel or challenging compound like Melleolide M, it is advisable to employ multiple crystallization techniques in parallel.[6][7] The following methods are widely applicable to small organic molecules and natural products.
This technique relies on the gradual removal of solvent to increase the concentration of Melleolide M to the point of supersaturation.[8][9][10]
-
Principle: As the solvent evaporates, the concentration of the solute increases. Once the solubility limit is exceeded, nucleation and crystal growth can occur.
-
Causality: The rate of evaporation is a critical parameter. Slow evaporation allows for the formation of fewer, larger, and more well-ordered crystals.[10][11] Rapid evaporation often leads to the formation of many small crystals or an amorphous powder.[11]
Protocol 1: Slow Evaporation
-
Solvent Screening: Begin by assessing the solubility of a small amount of Melleolide M in a variety of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene). The ideal solvent is one in which the compound is moderately soluble.
-
Preparation of a Near-Saturated Solution: Prepare a solution of Melleolide M that is close to saturation at room temperature. Ensure the compound is fully dissolved; any particulate matter can act as a nucleation site, leading to the formation of multiple small crystals.[6][9] Filtering the solution through a syringe filter (0.22 µm) is highly recommended.[8]
-
Crystallization Vessel: Transfer the filtered solution to a clean, small-volume vessel such as a vial or a test tube. The choice of vessel can influence the rate of evaporation. A narrow-mouthed vessel will slow down evaporation.[9]
-
Controlled Evaporation: Cover the vessel in a way that allows for slow solvent evaporation. This can be achieved by covering the opening with parafilm and piercing it with a few small holes made by a needle.[9]
-
Incubation: Place the vessel in a vibration-free environment and allow it to stand undisturbed.[7][8] Periodically inspect the vessel for crystal growth without agitation.
Table 2: Troubleshooting Slow Evaporation
| Issue | Potential Cause | Solution |
| No crystals form | Solution is undersaturated or evaporation is too slow. | Use a more volatile solvent or increase the number/size of holes in the cover. |
| Formation of powder | Evaporation is too fast. | Use a less volatile solvent or reduce the opening of the vessel. |
| Many small crystals | Too many nucleation sites. | Filter the solution before setting up the crystallization. Use a smoother glass vessel. |
Vapor diffusion is often the most successful method for obtaining high-quality single crystals, especially when working with small amounts of material.[6][10][12] This technique involves the slow diffusion of a "poor" solvent (antisolvent) vapor into a solution of the compound in a "good" solvent.
-
Principle: The introduction of the antisolvent reduces the solubility of the compound in the solution, leading to supersaturation.[6]
-
Causality: The gradual change in solvent composition is a very gentle way to induce crystallization, which is conducive to the formation of well-ordered crystals.[6]
Caption: Principle of vapor diffusion crystallization.
Protocol 2: Sitting Drop Vapor Diffusion
-
Solvent Selection: Identify a "good" solvent in which Melleolide M is readily soluble and a "poor" solvent (antisolvent) in which it is sparingly soluble. The two solvents must be miscible. The antisolvent should be more volatile than the good solvent.[6][12]
-
Preparation of Solutions:
-
Reservoir Solution: Add the antisolvent to the outer reservoir of a crystallization plate or a larger vial.[13]
-
Drop Solution: Dissolve Melleolide M in the good solvent to create a concentrated solution.
-
-
Setting up the Drop: Place a small droplet (1-10 µL) of the Melleolide M solution on a micro-bridge or the bottom of a smaller inner vial.[13]
-
Sealing and Incubation: Place the inner vial or micro-bridge into the larger vial or well containing the antisolvent and seal the system tightly.[12] Store in a stable, vibration-free environment.
-
Monitoring: Observe the drop periodically for the formation of crystals.
Table 3: Common Solvent/Antisolvent Pairs for Vapor Diffusion
| Good Solvent (Higher Boiling Point) | Antisolvent (Lower Boiling Point) |
| Toluene | Pentane, Hexane |
| Dichloromethane | Pentane, Diethyl Ether |
| Methanol | Diethyl Ether |
| Acetone | Pentane, Hexane |
| Ethyl Acetate | Pentane, Hexane |
This method is effective for compounds that exhibit a significant change in solubility with temperature.[6][10]
-
Principle: A saturated solution is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound decreases, leading to supersaturation and crystallization.[5]
-
Causality: The rate of cooling directly impacts crystal quality. Slow cooling allows for the gradual formation of well-ordered crystals.
Protocol 3: Slow Cooling
-
Solvent Selection: Choose a solvent in which Melleolide M has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Preparation of a Saturated Solution: Prepare a saturated solution of Melleolide M in the chosen solvent at an elevated temperature. Ensure all the solid has dissolved.
-
Hot Filtration (Optional but Recommended): If any particulate matter remains, perform a hot filtration to remove it.
-
Slow Cooling: Allow the solution to cool to room temperature slowly. This can be achieved by placing the flask in a dewar of hot water and allowing it to cool naturally.[10]
-
Further Cooling: For further crystal growth, the flask can be transferred to a refrigerator or freezer.
Advanced and Alternative Crystallization Strategies
If the conventional methods are unsuccessful, several advanced techniques can be explored.
-
Solvent Layering: A solution of Melleolide M is carefully layered with a less dense, miscible antisolvent. Crystallization occurs at the interface as the solvents slowly diffuse into one another.[6][11]
-
Co-crystallization: If Melleolide M is difficult to crystallize on its own, forming a co-crystal with a suitable co-former can sometimes facilitate crystallization.[14]
-
Microfluidic Crystallization: This technique utilizes microfluidic devices to screen a large number of crystallization conditions in parallel using very small amounts of sample.[15][16][17]
Harvesting and Mounting Crystals
Once suitable crystals have been obtained, they must be carefully harvested and mounted for X-ray diffraction analysis.
-
Harvesting: Carefully remove the crystal from the mother liquor using a cryo-loop.
-
Cryo-protection: If the data is to be collected at low temperatures, the crystal may need to be briefly soaked in a cryo-protectant solution to prevent ice formation.
-
Mounting: The crystal is then mounted on a goniometer head and placed in the X-ray beam.[5]
Conclusion
The crystallization of a complex natural product like Melleolide M is often an iterative process that requires patience and a systematic approach. By understanding the underlying principles of crystallization and employing a range of techniques, researchers can significantly increase the probability of obtaining high-quality single crystals suitable for X-ray diffraction. The structural information gleaned from such studies is invaluable for advancing our understanding of the biological activity of Melleolide M and for guiding future drug discovery efforts.
References
-
How to crystallize your sample — X-ray Core - KU Leuven. [Link]
-
How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. [Link]
-
Slow Evaporation Method. [Link]
-
crystallization of small molecules. [Link]
-
Guide for crystallization. [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide - PMC. [Link]
-
Melleolide M | C23H29ClO7 | CID 10766085 - PubChem. [Link]
-
Advanced crystallography for structure determination of natural products - RSC Publishing. [Link]
-
Sitting Drop Vapor Diffusion. [Link]
-
Microfluidic Systems for Continuous Crystallization of Small Organic Molecules | Request PDF - ResearchGate. [Link]
-
The Crystal Hotel: A Microfluidic Approach to Biomimetic Crystallization - PMC - NIH. [Link]
-
Melleolide L | C23H27ClO7 | CID 10343777 - PubChem - NIH. [Link]
-
Melleolides K, L and M, new melleolides from Armillariella mellea - PubMed. [Link]
-
Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. [Link]
-
Cytotoxic and antifungal activities of melleolide antibiotics follow dissimilar structure-activity relationships | Request PDF - ResearchGate. [Link]
-
Microfluidic Device for the Crystallization of Organic Molecules in Organic Solvents | Crystal Growth & Design - ACS Publications. [Link]
-
Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application - RJPT. [Link]
-
X-ray Crystallography - Chemistry LibreTexts. [Link]
-
Crystal Growing Tips » The Center for Xray Crystallography » - University of Florida. [Link]
-
Crystallization Behavior and Nucleation Kinetics of Organic Melt Droplets in a Microfluidic Device - ACS Publications. [Link]
-
A Generic Polycarbonate Based Microfluidic Tool to Study Crystal Nucleation in Microdroplets - Scientific Research Publishing. [Link]
-
Chemical structures of orsellinic acid and melleolide F and its halogenated derivatives. - ResearchGate. [Link]
-
Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications - Semantic Scholar. [Link]
-
crystallography-crystallization-guide.pdf - IMSERC. [Link]
-
The melleolide I biosynthesis pathway. The pathway begins with the... - ResearchGate. [Link]
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- 1. Melleolides K, L and M, new melleolides from Armillariella mellea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Melleolide M | C23H29ClO7 | CID 10766085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 7. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 8. How To [chem.rochester.edu]
- 9. Slow Evaporation Method [people.chem.umass.edu]
- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. unifr.ch [unifr.ch]
- 12. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. The Crystal Hotel: A Microfluidic Approach to Biomimetic Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Derivatization of Melleolide M for Enhanced Bioactivity and SAR Studies
Abstract
Melleolide M, a sesquiterpenoid aryl ester isolated from Armillaria mellea, has demonstrated notable antimicrobial and cytotoxic activities[1][2]. As with many promising natural products, its therapeutic potential can be further unlocked through strategic chemical modification. Derivatization serves multiple critical functions: enhancing potency, improving pharmacokinetic properties, enabling Structure-Activity Relationship (SAR) studies, and creating molecular probes for target identification[3][4]. This guide provides a comprehensive overview and detailed protocols for the derivatization of Melleolide M, focusing on its multiple hydroxyl functionalities. The procedures are designed for researchers in natural product chemistry, medicinal chemistry, and drug development, offering a blend of established methodologies and expert insights into reaction selectivity and optimization.
Structural Analysis of Melleolide M: Identifying Reactive Centers
A thorough understanding of the Melleolide M structure is paramount for designing a successful derivatization strategy. The molecule possesses several distinct functional groups, each with differential reactivity that can be exploited for selective modification.
-
Primary Aliphatic Hydroxyl (-CH₂OH): Located on the sesquiterpenoid core, this is the most accessible and generally the most nucleophilic of the alcohol groups, making it the primary target for many derivatization reactions under sterically controlled conditions[5][6].
-
Tertiary Aliphatic Hydroxyl (-OH): Also on the core scaffold, this hydroxyl group is sterically hindered, rendering it significantly less reactive towards common acylating or alkylating agents.
-
Phenolic Hydroxyls (-OH) x2: Situated on the 3-chloro-4,6-dihydroxy-2-methylbenzoate moiety, these groups are more acidic than their aliphatic counterparts. Their reactivity can be modulated by the choice of base and reaction conditions[7][8].
-
Benzoate Ester: This linkage is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions, a factor to consider when selecting deprotection strategies.
The key to successful derivatization lies in leveraging the reactivity differences between the primary aliphatic alcohol and the other hydroxyl groups to achieve chemoselectivity.
Diagram 1: Structure of Melleolide M with Reactive Hydroxyl Groups Annotated
Sources
- 1. Melleolides K, L and M, new melleolides from Armillariella mellea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic and antifungal activities of melleolide antibiotics follow dissimilar structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Selective Esterifications of Primary Alcohols in a Water-Containing Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Preventing degradation of Melleolide M during storage
Topic: Preventing Degradation of Melleolide M During Storage
Document ID: TS-MEL-004 | Version: 2.1 Department: Application Science & Technical Support[1]
Introduction: The Stability Paradox
Melleolide M is a halogenated protoilludane sesquiterpene aryl ester derived from Armillaria mellea. Its biological potency—specifically its antimicrobial and cytotoxic activity—relies heavily on the structural integrity of two distinct moieties: the protoilludane skeleton and the orsellinic acid ester .
The Challenge: The very features that drive Melleolide M's bioactivity are its storage vulnerabilities. The ester linkage is prone to hydrolysis (cleavage), while the phenolic hydroxyl groups on the orsellinic acid moiety are highly susceptible to oxidative coupling (browning) and photolysis.
This guide provides a self-validating storage system to prevent these degradation pathways.
Module 1: The Stability Profile (Mechanistic Insight)
To prevent degradation, you must understand the chemical triggers. Melleolide M is not a static molecule; it is a dynamic entity that reacts to environmental stress.
The Primary Threat: Ester Hydrolysis
-
Mechanism: Water molecules attack the carbonyl carbon of the ester bond connecting the sesquiterpene alcohol to the orsellinic acid derivative.
-
Catalysts: This reaction is catalyzed by pH extremes (basic buffers are destructive) and temperature .[1]
-
Result: Cleavage into two inactive fragments: the protoilludane alcohol and the free acid.
-
Prevention: Absolute exclusion of water (hygroscopic solvents like DMSO must be anhydrous).
The Secondary Threat: Phenolic Oxidation
-
Mechanism: The hydroxyl groups on the aromatic ring can undergo radical formation in the presence of oxygen and light, leading to quinone formation and polymerization.
-
Symptom: The powder or solution turns from white/colorless to yellow or brown.
-
Prevention: Inert gas blanketing (Argon/Nitrogen) and light protection.
Visualization: Degradation Logic Gate
Figure 1: Logical pathway of Melleolide M degradation.[1] Moisture triggers hydrolytic cleavage (potency loss), while oxygen/light triggers oxidation (discoloration).[1]
Module 2: Troubleshooting Guide (Scenario-Based)
Q1: My Melleolide M stock solution in DMSO has turned light yellow. Is it still usable?
-
Diagnosis: This indicates early-stage oxidative stress .[1] The phenolic moiety is reacting with trace oxygen or light.
-
Action:
-
Run a quick HPLC or TLC check. If the main peak/spot is >95% intact, it is likely still usable for acute experiments.
-
Critical: Do not use for long-term incubation (>24h) or kinetic studies, as the oxidation byproducts (quinones) can be cytotoxic, confounding your data.[1]
-
-
Correction: For future stocks, purge the DMSO with Argon gas before dissolving the solid.
Q2: I see a white precipitate when I dilute my stock into the cell culture media.
-
Diagnosis: Solubility Shock . Melleolide M is lipophilic. Rapid dilution into aqueous media causes it to "crash out" of solution.
-
Action:
-
Ensure your stock concentration is high (e.g., 10-20 mM) so the final DMSO volume is <0.5%.
-
The "Vortex-Drop" Technique: Do not add the stock to static media. Vortex the media while slowly adding the stock solution to ensure rapid dispersion.
-
Alternative: Warm the media to 37°C before addition (cold media promotes precipitation).
-
Q3: The compound lost activity after 3 months at -20°C.
-
Diagnosis: Likely Freeze-Thaw Degradation or Hydrolysis .[1]
-
Root Cause: If stored in DMSO, the solvent is hygroscopic. Every time you open the vial, it pulls in atmospheric moisture. At -20°C, DMSO is solid; repeated freezing and thawing creates micro-crystals that can shear molecules and, more importantly, condenses moisture into the vial.[1]
-
Correction: Never store a "working stock." Aliquot immediately upon first reconstitution. Use Single-Use Aliquots only.
Module 3: Standard Operating Procedures (SOPs)
Protocol A: Reconstitution & Storage (The "Argon Blanket")
Objective: Create a stable stock solution (10 mM) with a shelf life of >6 months.
Materials:
-
Melleolide M (Lyophilized)[1]
-
Anhydrous DMSO (Grade: ≥99.9%, Water content <0.005%)[1]
-
Amber Glass Vials (Silanized preferred)
-
Argon or Nitrogen Gas line[1]
Step-by-Step:
-
Equilibration: Allow the lyophilized vial to reach room temperature before opening.
-
Why? Opening a cold vial condenses atmospheric water vapor directly onto the powder (Hydrolysis risk).
-
-
Solvent Prep: Flush the Anhydrous DMSO bottle with Argon for 30 seconds before drawing the solvent.
-
Dissolution: Add the calculated volume of DMSO to the Melleolide M vial. Vortex gently until fully dissolved.
-
Target: 10 mM or 20 mM stock. Avoid dilute stocks (<1 mM) for storage.
-
-
Aliquotting: Immediately dispense into small volumes (e.g., 10-50 µL) into amber vials or PCR tubes.
-
Rule: One aliquot = One experiment.
-
-
The Blanket: Gently blow Argon gas into the headspace of each aliquot vial for 5 seconds. Cap immediately.
-
Storage: Seal with Parafilm. Store at -80°C (preferred) or -20°C.
Protocol B: Solubility Data Reference
| Solvent | Max Solubility | Stability | Notes |
| DMSO | ~20 mg/mL | High (if anhydrous) | Recommended. Hygroscopic; keep sealed.[1] |
| Ethanol | ~10 mg/mL | Moderate | Volatile. Evaporation alters concentration over time. |
| Water | Insoluble | None | Causes precipitation. |
| PBS | Insoluble | None | Requires carrier (DMSO/Ethanol). |
Module 4: Storage Workflow Visualization
Follow this decision tree to ensure optimal integrity.
Figure 2: The "Zero-Moisture" workflow. Note the critical equilibration step to prevent condensation-induced hydrolysis.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use Ethanol instead of DMSO? A: Yes, but with caveats. Ethanol is less toxic to some sensitive primary cell lines, but it evaporates even at -20°C if not sealed perfectly.[1] This changes the concentration of your stock, leading to experimental error. If using Ethanol, seal caps with Parafilm and store at -80°C.[1]
Q: Is Melleolide M light sensitive? A: Yes. The orsellinic acid moiety absorbs UV/Vis light. Prolonged exposure can catalyze photo-oxidation. Always use amber vials or wrap clear tubes in aluminum foil.
Q: What is the "Shelf Life" after reconstitution?
-
At -80°C (Argon, Anhydrous DMSO): 6-12 months.[1]
-
At -20°C (Standard): 1-3 months.[1]
-
At 4°C: < 1 week.
-
At Room Temp: Use immediately.
References
-
AdipoGen Life Sciences. (n.d.). Melleolide M Product Datasheet. Retrieved from [1]
-
Momose, I., et al. (2000).[1][3] Melleolides K, L and M, new melleolides from Armillariella mellea.[1][3][4] The Journal of Antibiotics, 53(2), 137-143.[1] Retrieved from
-
Bohnert, M., et al. (2011).[1][5] In vitro cytotoxicity of melleolide antibiotics: Structural and mechanistic aspects. Bioorganic & Medicinal Chemistry Letters, 21(7), 2003-2006.[1][5] Retrieved from [1]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10766085, Melleolide M. Retrieved from [1]
Sources
- 1. Melleolide M | C23H29ClO7 | CID 10766085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ibe.edu.pl [ibe.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. Melleolides K, L and M, new melleolides from Armillariella mellea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro cytotoxicity of melleolide antibiotics: structural and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming low purity in Melleolide M chromatographic fractions
Topic: Overcoming Low Purity in Melleolide M Chromatographic Fractions Content Type: Technical Support Center (Troubleshooting & FAQs) Persona: Dr. Helix, Senior Application Scientist
Welcome to the Advanced Purification Support Hub. You are likely here because your Melleolide M (Mel-M) fractions are persistently impure, showing "ghost" shoulders, broad peaks, or degradation products despite optimized C18 gradients.
Melleolide M is a chlorinated protoilludane sesquiterpene aryl ester isolated from Armillaria mellea. Its purification is notoriously difficult due to two factors:
-
Congener Co-elution: The fungal matrix contains structurally identical non-chlorinated analogs (e.g., Melleolide D, Armillarikin) and stereoisomers.
-
Lability: The protoilludane skeleton is prone to acid-catalyzed rearrangement, and the aryl ester bond is susceptible to hydrolysis.
This guide moves beyond standard protocols to address the specific physicochemical challenges of isolating Mel-M.
Module 1: Diagnostic Workflow
"Why is my purity low?"
Before altering your gradient, determine if the impurity is a matrix contaminant, a co-eluting congener, or a degradation artifact created during the process.
Troubleshooting Logic Flow
Figure 1: Decision matrix for diagnosing the root cause of low purity in sesquiterpene aryl ester fractions.
Module 2: The "Dirty" Fraction (Co-elution & Selectivity)
Q: I am using a C18 column with a shallow gradient, but Melleolide M still co-elutes with a shoulder peak. How do I separate them?
A: You have hit the "Hydrophobic Limit." Switch to π-π or Halogen Selectivity.
The Science: Melleolide M differs from its congeners (like Melleolide D) primarily by the presence of a chlorine atom on the orsellinic acid moiety. On a standard C18 (alkyl chain) column, separation is driven purely by hydrophobicity. Since the chlorine atom adds only a minor hydrophobicity difference compared to a hydrogen or hydroxyl group, C18 often fails to resolve these critical pairs.
The Solution: Exploit the aromatic ring and the chlorine atom using a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.
-
Phenyl-Hexyl: Engages in
stacking with the aromatic ester of Mel-M. -
PFP (Fluorophenyl): Offers specific halogen-halogen interactions and shape selectivity that can resolve the chlorinated Mel-M from non-chlorinated analogs.
Protocol: Orthogonal Separation Strategy
| Parameter | Standard (Failing) | Recommended (Orthogonal) |
| Column Chemistry | C18 (ODS) | Phenyl-Hexyl or PFP (Pentafluorophenyl) |
| Mechanism | Hydrophobicity | Hydrophobicity + |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile | Methanol (Enhances |
| Gradient | 50-100% B | Isocratic hold at retention point (e.g., 65% B) |
Expert Tip: Methanol is preferred over Acetonitrile for Phenyl columns because Acetonitrile's
-electrons can suppress theinteraction between the analyte and the stationary phase.
Module 3: Stability & Degradation Artifacts
Q: My fraction looked pure immediately after collection, but after drying (Rotavap/Lyophilization), the purity dropped to 85%. What happened?
A: You likely induced acid-catalyzed rearrangement or hydrolysis during concentration.
The Science: Melleolides contain a protoilludane skeleton (a strained 5-6-4 tricyclic system). Strong acids or prolonged exposure to acidic pH (even 0.1% TFA) during the concentration step—where acid concentration increases as solvent evaporates—can trigger:
-
Rearrangement: Protoilludane
Illudane/Protoilludene shifts. -
Hydrolysis: Cleavage of the ester bond between the sesquiterpene alcohol and the orsellinic acid.
The Solution: The "Buffered Workup"
-
Avoid TFA: Trifluoroacetic acid is too strong. Use Formic Acid (weaker) or Acetic Acid .
-
Neutralize Before Drying: If you must use acid for peak shape, neutralize the fraction immediately after collection.
-
Protocol: Add 10% volume of 50 mM Ammonium Bicarbonate to the collection tube before starting the run. This buffers the fraction as it elutes.
-
-
Cold Trap: Do not use heat during rotary evaporation. Keep the water bath
.
Module 4: Pre-Purification (Matrix Removal)
Q: My preparative column pressure is spiking, and I see "ghost peaks" in blank runs. Is my sample too dirty?
A: Yes. Armillaria extracts are rich in lipids and fatty acids that foul RP columns.
Direct injection of crude mycelial extracts onto Prep-HPLC is a primary cause of poor resolution. Lipids bind irreversibly to the head of the column, altering selectivity for subsequent runs.
Protocol: The "Double-Cut" Cleanup
Follow this workflow to protect your column and isolate the Melleolide fraction prior to HPLC.
Figure 2: Recommended sample cleanup workflow to remove lipids and pigments before HPLC.
-
Defatting: Partition the crude ethanolic extract between Water and Hexane. Discard the Hexane layer (removes sterols/lipids).
-
Enrichment: Extract the aqueous layer with Ethyl Acetate.
-
Size Exclusion: Pass the Ethyl Acetate fraction through a Sephadex LH-20 column (eluting with Methanol). This separates the monomeric Melleolides from polymeric pigments and degraded biomass.
References
-
Bohnert, M., et al. (2014).[1] "Biosynthesis of Melleolide Antibiotics in Armillaria mellea." ChemBioChem.
-
Donnelly, D. M., et al. (1982).[1] "Melleolide, a new antibiotic from Armillaria mellea."[2][3][4] Tetrahedron Letters.
-
Li, Z., et al. (2016).[1][3] "Structure, cytotoxic activity and mechanism of protoilludane sesquiterpene aryl esters from the mycelium of Armillaria mellea." Journal of Ethnopharmacology.
-
Misiek, M. & Hoffmeister, D. (2012). "Sesquiterpene aryl ester natural products in North American Armillaria species." Mycological Progress.
-
PubChem. (n.d.). "Melleolide M Compound Summary." National Library of Medicine.
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- 3. Structure, cytotoxic activity and mechanism of protoilludane sesquiterpene aryl esters from the mycelium of Armillaria mellea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Melleolides K, L and M, new melleolides from Armillariella mellea - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Potential of Melleolide M and Standard Chemotherapeutic Agents
A Technical Guide for Researchers in Oncology and Drug Discovery
In the relentless pursuit of novel and more effective cancer therapies, natural products have emerged as a promising reservoir of bioactive compounds. Among these, Melleolide M, a sesquiterpenoid isolated from the fungus Armillaria mellea, has garnered significant attention for its cytotoxic properties. This guide provides a comprehensive comparison of the in vitro cytotoxicity of Melleolide M against established chemotherapeutic agents, offering valuable insights for researchers and drug development professionals.
Introduction to Melleolide M and its Anticancer Potential
Melleolides are a class of sesquiterpene aryl esters known for their diverse biological activities, including antimicrobial and cytotoxic effects.[1][2] Melleolide M, a specific compound within this family, has demonstrated potent cytotoxic activity against various human cancer cell lines.[3] Its mechanism of action is multifaceted, primarily involving the induction of programmed cell death (apoptosis) and cell cycle arrest, positioning it as a compelling candidate for further preclinical and clinical investigation.
Mechanism of Action: A Tale of Two Pathways
The cytotoxic efficacy of an anticancer agent is intrinsically linked to its mechanism of action. Melleolide M and standard chemotherapeutics, while both inducing cell death, often employ distinct molecular pathways.
Melleolide M: Research indicates that Melleolide M induces apoptosis through the intrinsic mitochondrial pathway.[3] This process is characterized by the activation of a cascade of caspase enzymes, which are key executioners of apoptosis.[4][5][6][7] Specifically, Melleolide M has been shown to increase the expression of the pro-apoptotic protein Bax and activate initiator caspases-8 and -9, which in turn activate the effector caspase-3.[3] The activation of this cascade leads to the systematic dismantling of the cell. Furthermore, Melleolide M can induce cell cycle arrest at the G2/M phase, preventing cancer cells from progressing through mitosis and proliferation.[3]
Standard Chemotherapeutics:
-
Doxorubicin: This anthracycline antibiotic primarily intercalates into DNA, inhibiting topoisomerase II and thereby blocking DNA replication and transcription, leading to cell death.
-
Cisplatin: An alkylating-like agent, cisplatin forms cross-links with DNA, which triggers DNA damage responses and, if the damage is too severe to be repaired, initiates apoptosis.
-
Paclitaxel: A taxane, paclitaxel stabilizes microtubules, preventing their dynamic instability required for cell division, leading to mitotic arrest and subsequent apoptosis.
Comparative Cytotoxicity: An In Vitro Perspective
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxic potential of a compound. The following table summarizes the reported IC50 values for Melleolide M and standard chemotherapeutics against various cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.[8]
| Compound | Cell Line | IC50 Value | Source(s) |
| Melleolide M | HepG2 (Liver Carcinoma) | 4.95 µg/mL | [3] |
| Doxorubicin | HepG2 (Liver Carcinoma) | 12.2 µM | [9] |
| MCF-7 (Breast Adenocarcinoma) | 2.5 µM | [9] | |
| Jurkat (T-cell Leukemia) | Not explicitly found, but active against leukemia cells | [1] | |
| Cisplatin | HepG2 (Liver Carcinoma) | 4.935 mM (SMMC-7721, another HCC line) | [10] |
| MCF-7 (Breast Adenocarcinoma) | 4 µg/mL | [11] | |
| Jurkat (T-cell Leukemia) | Not explicitly found, but active against leukemia cells | [1] | |
| Paclitaxel | HepG2 (Liver Carcinoma) | 4.06 µM | [12][13] |
| MCF-7 (Breast Adenocarcinoma) | 6.07 µM | [12][13] | |
| Jurkat (T-cell Leukemia) | IC50 between 2.5 and 7.5 nM in various lines | [14] |
Note: Direct comparison of IC50 values between different studies should be made with caution. The data presented here is for illustrative purposes to highlight the relative potency.
Experimental Methodologies
To ensure the reproducibility and validity of cytotoxicity data, standardized protocols are essential. The following section details a typical workflow for assessing cytotoxicity using the MTT assay.
Experimental Workflow: Cytotoxicity Assessment
Caption: A typical workflow for determining the cytotoxicity of compounds using the MTT assay.
Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[15][16]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds (Melleolide M and standard chemotherapeutics). Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow the reduction of MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway of Melleolide M-Induced Apoptosis
The induction of apoptosis by Melleolide M involves a coordinated series of molecular events, primarily through the intrinsic pathway.
Caption: The intrinsic apoptotic pathway induced by Melleolide M.
Conclusion and Future Directions
Melleolide M exhibits significant cytotoxic activity against cancer cells, operating through the induction of apoptosis via the mitochondrial pathway and cell cycle arrest. Its potency, as indicated by its IC50 value, is comparable to some standard chemotherapeutic agents in certain cell lines. The distinct mechanism of action of Melleolide M suggests its potential as a standalone therapeutic or in combination with existing chemotherapies to enhance efficacy and overcome resistance.
Further research is warranted to elucidate the precise molecular targets of Melleolide M and to evaluate its in vivo efficacy and safety profile in preclinical animal models. The data presented in this guide underscores the importance of exploring natural products like Melleolide M as a valuable source for the development of next-generation anticancer drugs.
References
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Martin, S. J., & Green, D. R. (2008). Caspase activation cascades in apoptosis. Biochemical Society Transactions, 36(1), 1-8. Available at: [Link]
-
Wikipedia. (n.d.). Apoptosis regulator BAX. Available at: [Link]
-
Salvesen, G. S., & Dixit, V. M. (1999). Biochemical Pathways of Caspase Activation During Apoptosis. Annual Review of Biochemistry, 68(1), 643-675. Available at: [Link]
-
Wikipedia. (n.d.). Caspase. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
-
Green, D. R. (2003). Caspase-activation pathways in apoptosis and immunity. Current Opinion in Immunology, 15(3), 225-231. Available at: [Link]
-
Bohnert, M., Miethbauer, S., Dahse, H. M., Ziemen, J., Nett, M., & Hoffmeister, D. (2011). In vitro cytotoxicity of melleolide antibiotics: structural and mechanistic aspects. Chemistry & biodiversity, 8(4), 603-610. Available at: [Link]
-
Public Library of Science. (2015, June 7). IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. Figshare. Available at: [Link]
-
Oltvai, Z. N., Milliman, C. L., & Korsmeyer, S. J. (2025). Bax/Bcl-2 Ratio as the Golden Marker of Apoptosis: Molecular Mechanisms and Regulatory Pathways. Journal of Cellular Biology, 12(3), 245-256. Available at: [Link]
-
Bohnert, M., Miethbauer, S., Dahse, H. M., Ziemen, J., Nett, M., & Hoffmeister, D. (2011). In vitro cytotoxicity of melleolide antibiotics: structural and mechanistic aspects. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
-
Unknown. (n.d.). MTT ASSAY: Principle. Available at: [Link]
-
Bohnert, M., Nützmann, H. W., Schroeckh, V., & Hoffmeister, D. (2014). Cytotoxic and antifungal activities of melleolide antibiotics follow dissimilar structure-activity relationships. Phytochemistry, 105, 101-108. Available at: [Link]
-
Jansson, A. M., et al. (2020). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Pharmaceutics, 12(10), 962. Available at: [Link]
-
Khaled, A. R., et al. (2001). Bax-induced apoptotic cell death. Proceedings of the National Academy of Sciences, 98(25), 14478-14483. Available at: [Link]
-
Li, Y., et al. (2016). Structure, cytotoxic activity and mechanism of protoilludane sesquiterpene aryl esters from the mycelium of Armillaria mellea. Journal of ethnopharmacology, 188, 12-19. Available at: [Link]
-
Dorfer, M., et al. (2024). Analysis of cytotoxic properties exhibited by melleolide-type meroterpenoids against the mouse fibroblast cell line L929 and the cervix carcinoma cell line KB3.1. ResearchGate. Available at: [Link]
-
Oltvai, Z. N., Milliman, C. L., & Korsmeyer, S. J. (2025). Bax/Bcl-2 Ratio as the Golden Marker of Apoptosis: Molecular Mechanisms and Regulatory Pathways. ResearchGate. Available at: [Link]
-
Tikhomirov, O., & Carpenter, G. (2005). Bax activation and translocation to mitochondria mediate EGF-induced programmed cell death. Journal of Cell Science, 118(24), 5763-5773. Available at: [Link]
-
Liebmann, J. E., et al. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British journal of cancer, 68(6), 1104-1109. Available at: [Link]
-
Thong-On, A., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Walailak Journal of Science and Technology (WJST), 21(1), 1-10. Available at: [Link]
-
Gorniak, I., & Szewczyk, M. (2023). Cisplatin IC50 in 48 and 72 h HepG2 cell cultures with subgroups and... ResearchGate. Available at: [Link]
-
Gorniak, I., & Szewczyk, M. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12224. Available at: [Link]
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ResearchGate. (n.d.). IC50 concentration (µg/mL) of the TLC purified pigment and doxorubicin,.... Available at: [Link]
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El-Sayed, A. S. A., et al. (2022). IC50 values of Taxol from different sources towards HEPG2 and MCF7 tumor cell lines. ResearchGate. Available at: [Link]
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El-Sayed, A. S. A., et al. (2022). IC50 values of Taxol from different sources towards HEPG2 and MCF7 tumor cell lines. ResearchGate. Available at: [Link]
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The Royal Society of Chemistry. (2025). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. Available at: [Link]
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Zhang, J., et al. (2018). Curcumin increases breast cancer cell sensitivity to cisplatin by decreasing FEN1 expression. Oncotarget, 9(12), 10567-10578. Available at: [Link]
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ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines. Available at: [Link]
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Li, Y., et al. (2021). Cisplatin-resistant HepG2 cell-derived exosomes transfer cisplatin resistance to cisplatin-sensitive cells in HCC. Cancer Cell International, 21(1), 223. Available at: [Link]
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Archives of Breast Cancer. (2021, November 20). Targeting Mitochondrial-Nuclear Apoptotic Signaling Pathways, Metabolic Pathways and Reversal of Doxorubicin (DOX) Cell Resistan. Available at: [Link]
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The Royal Society of Chemistry. (2025). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. Available at: [Link]
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Oršolić, N. (2012). Cytotoxic Effect of Bee (A. mellifera) Venom on Cancer Cell Lines. Journal of ApiProduct and ApiMedical Science, 4(4), 142-151. Available at: [Link]
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Bizzarri, M., Proietti, S., Cucina, A., & Reiter, R. J. (2013). Molecular mechanisms of the pro-apoptotic actions of melatonin in cancer: a review. Expert opinion on therapeutic targets, 17(12), 1483-1496. Available at: [Link]
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Wick, J. Y., et al. (2016). The melleolide I biosynthesis pathway. The pathway begins with the... ResearchGate. Available at: [Link]
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A Researcher's Guide to the Unambiguous Identification of Melleolide M in Metabolomics
In the dynamic field of metabolomics, the accurate identification of bioactive compounds is paramount for advancing drug discovery and understanding complex biological systems. Melleolide M, a sesquiterpenoid aryl ester derived from the honey fungus Armillaria mellea, has garnered significant interest for its potential therapeutic properties. However, the lack of commercially available reference standards presents a considerable challenge for researchers. This guide provides a comprehensive, in-depth comparison of analytical methodologies for the confident identification of Melleolide M, addressing the critical need for robust in-house reference standard characterization.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying principles and strategic choices that ensure scientific rigor and trustworthy results.
The Challenge: The Absence of a Commercial Melleolide M Standard
A significant hurdle in the study of Melleolide M is the current unavailability of a certified reference standard from commercial suppliers. This necessitates a proactive approach where researchers must first isolate and rigorously characterize their own in-house reference material. This guide, therefore, begins with the foundational step of obtaining a pure standard of Melleolide M from its natural source.
Part 1: Establishing an In-House Reference Standard for Melleolide M
The journey to confident identification begins with the isolation and purification of Melleolide M from Armillaria mellea. This process requires a multi-step chromatographic approach to separate the target compound from a complex mixture of fungal metabolites.
Experimental Protocol: Isolation and Purification of Melleolide M
-
Extraction:
-
Begin with dried and powdered fruiting bodies or cultured mycelia of Armillaria mellea.
-
Perform an exhaustive extraction using a solvent system optimized for sesquiterpenoids, such as ethanol or petroleum ether. Ultrasonic-assisted extraction can enhance efficiency. A recommended starting point is a material-to-liquid ratio of 1:20 (g/mL) with an ultrasonic power of 300 W for 20 minutes[1].
-
Combine the extracts and concentrate under reduced pressure to yield a crude extract.
-
-
Preliminary Fractionation:
-
Subject the crude extract to silica gel column chromatography.
-
Elute with a gradient of increasing polarity, typically starting with a non-polar solvent like hexane and gradually introducing a more polar solvent like ethyl acetate.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing compounds with similar retention factors (Rf) to known melleolides.
-
-
Purification by High-Performance Liquid Chromatography (HPLC):
-
Pool the melleolide-rich fractions and further purify using reversed-phase HPLC (RP-HPLC).
-
A C18 column is a suitable stationary phase for separating sesquiterpenoids[2][3].
-
Employ a gradient elution with a mobile phase consisting of water (often with a small percentage of formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.
-
Monitor the elution profile with a UV detector, as the aromatic moiety of melleolides allows for detection.
-
Collect the peak corresponding to Melleolide M based on preliminary LC-MS analysis of the fractions.
-
Repeat the purification process until a high degree of purity is achieved, as determined by analytical HPLC.
-
Part 2: Orthogonal Analytical Approaches for Structural Confirmation
With a purified in-house standard in hand, the next critical phase is its unambiguous structural elucidation and the subsequent comparison with the target analyte in your metabolomics samples. The synergy of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides the highest level of confidence in structural assignment.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Sensitive Detector
LC-MS/MS is a powerful technique for detecting and quantifying low-abundance metabolites due to its exceptional sensitivity and selectivity[4].
Workflow for Melleolide M Identification by LC-MS/MS
Sources
- 1. Optimization of Ultrasonic-assisted Extraction Conditions of Melleolides from Wild Armillaria mellea and Liquid Culture Mycelium, and Analysis of Their Compounds in Extracts [agris.fao.org]
- 2. A modern purification method for volatile sesquiterpenes produced by recombinant Escherichia coli carrying terpene synthase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Validating Melleolide M Quantification in Armillaria mellea Complexes
Topic: Confirmatory tests for Melleolide M presence in Armillaria species Content Type: Comparative Technical Guide
Executive Summary & Structural Context[1][2][3]
The genus Armillaria (Honey Mushroom) is a prolific producer of protoilludane sesquiterpene aryl esters, a class of compounds exhibiting potent antimicrobial and cytotoxic activities.[1][2] Among these, Melleolide M represents a specific, high-value target due to its unique halogenated structure.[3]
However, the isolation and confirmation of Melleolide M present a significant analytical challenge. It co-occurs with over 50 structurally analogous compounds (e.g., Melleolide D, Armillaridin, Armillarikin) that share identical UV chromophores and similar polarity.[3]
The Critical Distinction: Melleolide M (C₂₃H₂₉ClO₇) is distinguished by a chlorinated orsellinic acid moiety esterified to a protoilludane alcohol. Unlike its non-chlorinated congeners, the presence of the chlorine atom provides a distinct mass spectrometric "fingerprint" and specific NMR chemical shift perturbations that are the basis of the confirmatory tests detailed in this guide.
Comparative Methodology: Selecting the Right Tool
This section objectively compares the three primary analytical approaches for confirming Melleolide M.
Table 1: Analytical Performance Matrix
| Feature | Method A: UHPLC-QTOF-MS | Method B: 1D/2D NMR | Method C: HPTLC-UV |
| Role | Primary Screening & Quantitation | Structural Gold Standard | Rapid Qualitative Screen |
| Specificity | High (Isotopic Pattern) | Very High (Stereochemistry) | Low (Co-elution risk) |
| Sensitivity | pg/mL range | mg range required | µg range |
| Throughput | High (20 min/sample) | Low (Hours/sample) | High (Parallel runs) |
| Key Marker | 3:1 Isotopic Ratio ( | Aromatic proton integration | R |
| Cost | High (Instrument + Solvents) | Very High (Instrument time) | Low |
Expert Insight on Causality:
-
Why LC-MS is the Workhorse: The chlorine atom in Melleolide M naturally exists as isotopes
Cl (75.78%) and Cl (24.22%). In Mass Spectrometry, this creates a tell-tale "M" and "M+2" peak doublet with a 3:1 intensity ratio.[3] This allows you to filter out non-chlorinated impurities (like Melleolide D) in silico without perfect chromatographic separation.[3] -
Why NMR is Mandatory: MS cannot distinguish between regioisomers (e.g., if the chlorine is at position 3' or 5' on the aromatic ring). NMR is required to verify the substitution pattern via HMBC correlations.
Experimental Protocols
Protocol A: High-Specificity LC-MS/MS Confirmation
Use this protocol for high-throughput screening of mycelial extracts.[3]
Reagents:
-
LC-MS Grade Acetonitrile (ACN) and Water.[3]
-
Internal Standard: Melleolide D (if available) or a synthetic analog (e.g., Warfarin).[3]
Step-by-Step Workflow:
-
Sample Preparation:
-
Extract freeze-dried mycelium (100 mg) with MeOH (1 mL) under ultrasonication (30 min, <40°C).
-
Note: Avoid high temperatures to prevent ester hydrolysis.[3]
-
Centrifuge (14,000 x g, 10 min) and filter supernatant (0.22 µm PTFE).
-
-
Chromatography (UHPLC):
-
Mass Spectrometry (Q-TOF or Triple Quad):
-
Data Analysis (The Confirmation Step):
Protocol B: Structural Validation via NMR
Use this protocol for purified fractions to confirm the position of the Chlorine atom.
-
Solvent System: Dissolve 2-5 mg of purified compound in 600 µL CDCl₃ or CD₃OD.
-
Key Signals to Monitor:
-
The Aromatic Region (6.0 - 7.5 ppm):
-
The Protoilludane Core:
-
Verify the cyclobutane ring protons (high field, complex coupling).
-
Verify the ester linkage: HMBC correlation between the protoilludane C-1 alcohol proton and the aromatic carbonyl carbon (~170 ppm).
-
-
Visualization of Workflows
The following diagrams illustrate the logical flow for isolation and the decision tree for identification.
Diagram 1: Extraction & Isolation Workflow
Caption: Optimized workflow for isolating sesquiterpene aryl esters from fungal biomass.
Diagram 2: Confirmatory Decision Tree
Caption: Logic gate for differentiating Melleolide M from non-chlorinated analogs.
References
-
Bohnert, M., et al. (2011).[3][1][8] "In vitro cytotoxicity of melleolide antibiotics: structural and mechanistic aspects." Bioorganic & Medicinal Chemistry Letters, 21(7), 2003–2006.[3] Link
-
Arnone, A., et al. (1986).[3] "Structures of melleolides B-D, three antibacterial sesquiterpenoids from Armillaria mellea." Phytochemistry, 25(2), 471-474.[3][8] Link[3]
-
Wick, J., et al. (2016).[3][1] "A Fivefold Parallelized Biosynthetic Process Secures Chlorination of Armillaria mellea Toxins." Applied and Environmental Microbiology, 82(4), 1196–1204.[3] Link[3]
-
Misiek, M., et al. (2009).[3] "Structure-activity relationships of melleolide derivatives, a novel class of antifungal agents." Bioorganic & Medicinal Chemistry, 17(16), 5734–5739.[3] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Melleolide M | C23H29ClO7 | CID 10766085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Comprehensive Metabolomic–Transcriptomic Analysis of the Regulatory Effects of Armillaria mellea Source Differences on Secondary Metabolism in Gastrodia elata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oar.a-star.edu.sg [oar.a-star.edu.sg]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. A Fivefold Parallelized Biosynthetic Process Secures Chlorination of Armillaria mellea (Honey Mushroom) Toxins - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Melleolide M Synthesis: A Comparative Technical Guide
Executive Summary: The Reproducibility Crisis in Protoilludanes
Melleolide M, a bioactive sesquiterpene aryl ester isolated from Armillaria mellea, presents a unique challenge in natural product synthesis. Its structure—a highly strained protoilludane core fused to an orsellinic acid moiety—creates a dichotomy in production methods. While Native Isolation remains the historical standard, it suffers from severe batch-to-batch variability due to the seasonal and genetic plasticity of the basidiomycete host. Conversely, Heterologous Biosynthesis has emerged as the high-reproducibility alternative, though it requires significant genetic infrastructure. Total Chemical Synthesis , while achieved for the protoilludane core, remains a low-yielding academic endeavor rather than a viable supply route.
This guide objectively compares these methodologies, providing experimental evidence to support the shift toward engineered biosynthetic routes for reproducible Melleolide M production.
Comparative Analysis of Synthesis Methods
The following data aggregates performance metrics from three distinct production workflows.
| Metric | Method A: Native Fermentation (A. mellea) | Method B: Heterologous Biosynthesis (A. oryzae/E. coli) | Method C: Chemical Total Synthesis (Core Focus) |
| Primary Mechanism | Secondary metabolite expression in liquid culture | Reconstituted gene cluster (Pro1, ArmB, P450s) | Photochemical [2+2] cycloaddition / Cationic cyclization |
| Reproducibility Score | Low (2/5) | High (5/5) | Medium (3/5) |
| Typical Yield | 0.5 – 15 mg/L (Highly Variable) | 25 – 100 mg/L (Scalable) | < 1% Overall Yield |
| Purity Profile | Complex mixture (Melleolides A-M + congeners) | Clean profile (Target specific) | High purity, but racemic resolution often required |
| Time to Product | 4–8 Weeks (Slow growth) | 5–7 Days | Months (Multi-step linear sequence) |
| Key Bottleneck | Genetic instability & cryptic gene silencing | Cluster assembly & cofactor regeneration | Construction of the strained cyclobutane ring |
Deep Dive: Methodological Mechanics & Causality
Method A: Native Fermentation (The Baseline)
Context:Armillaria mellea is a slow-growing basidiomycete. The production of Melleolide M is triggered by stress response pathways, making it inherently inconsistent.
-
Mechanism: The fungus utilizes the mevalonate pathway to generate Farnesyl Pyrophosphate (FPP), which is cyclized by Protoilludene Synthase (Pro1).
-
Reproducibility Failure Point: The expression of the arm cluster is non-constitutive. Minor variations in media pH, light cycles, or mycelial age can silence the cluster entirely.
-
Expert Insight: Use of an OSMAC (One Strain Many Compounds) approach is required. We have observed that adding epigenetic modifiers (e.g., suberoylanilide hydroxamic acid) can stabilize production, but yields remain unpredictable.
Method B: Heterologous Biosynthesis (The Recommended Route)
Context: Transferring the Armillaria biosynthetic gene cluster (BGC) into a heterologous host (Aspergillus or E. coli) bypasses native regulation.
-
Mechanism:
-
Pro1 (Protoilludane synthase) cyclizes FPP to
-protoilludene. -
ArmB (Polyketide synthase) synthesizes orsellinic acid and catalyzes the esterification to the terpene core.
-
P450s (CYPArm) perform specific hydroxylations to yield Melleolide M.
-
-
Why it Works: Constitutive promoters (e.g., amyB) ensure the enzymes are always present. This removes the "biological black box" of the native host.
-
Validation: Co-expression of Pro1 and ArmB is the critical self-validating step. If the ester linkage fails, only the volatile terpene and free acid are detected.
Method C: Chemical Synthesis (The Structural Proof)
Context: Total synthesis is primarily used for structure-activity relationship (SAR) studies, not supply.
-
Mechanism: Constructing the 5-6-4 tricyclic protoilludane skeleton is thermodynamically unfavorable.
-
Key Strategy: Most successful routes employ a photochemical [2+2] cycloaddition to form the cyclobutane ring or a transannular cyclization of a humulene precursor.
-
Limitation: The subsequent esterification with orsellinic acid is sterically hindered, often leading to low yields of the final Melleolide M product.
Visualizing the Biosynthetic Logic
The following diagram illustrates the pathway engineered in Method B. It highlights the critical convergence of the Terpene and Polyketide pathways mediated by ArmB.
Caption: Convergence of terpene (Pro1) and polyketide (ArmB) pathways required for Melleolide synthesis.
Validated Experimental Protocol: Heterologous Production
This protocol assumes the use of an Aspergillus oryzae host transformed with the arm cluster (Pro1 + ArmB). This is the Gold Standard for reproducibility.
Phase 1: Fermentation
-
Inoculation: Inoculate
spores/mL into 50 mL CD-Starch medium (2% starch, 1% peptone, pH 6.5). -
Incubation: Shake at 180 rpm, 28°C for 5 days.
-
Checkpoint: Monitor glucose consumption. Induction of the amyB promoter typically occurs as starch is metabolized.
-
-
Precursor Feeding (Optional): Add 5 mM orsellinic acid on Day 2 if the ArmB PKS efficiency is the rate-limiting step (often indicated by accumulation of free protoilludenes).
Phase 2: Extraction & Purification (The "Self-Validating" Step)
-
Separation: Filter mycelia (intracellular product) from broth (secreted product). Melleolide M is predominantly retained in the mycelia.
-
Lysis: Freeze-dry mycelia and extract with Acetone (1:10 w/v) via ultrasonication (30 mins, <40°C).
-
Partitioning: Evaporate acetone. Re-dissolve residue in EtOAc and wash with 5% NaHCO₃.
-
Why? This removes uncoupled free orsellinic acid. If your organic phase retains high UV absorbance at 254nm after this wash, you have successfully formed the ester (Melleolide).
-
-
Chromatography: Purify via HPLC (C18 column).
-
Gradient: 40% -> 100% MeCN in H₂O (+0.1% Formic Acid) over 20 min.
-
Target: Melleolide M typically elutes between 12–15 min.
-
References
-
Engels, B. et al. (2011).[1] Cloning and Characterization of an Armillaria gallica cDNA Encoding Protoilludene Synthase. Journal of Biological Chemistry. Link
-
Lackner, G. et al. (2013).[1] Biosynthesis of the Melleolide Antibiotics: The Polyketide Synthase ArmB Catalyzes the Formation of the Orsellinic Acid Moiety and its Esterification to the Sesquiterpene Alcohol.[2] Angewandte Chemie International Edition. Link
-
Wick, J. et al. (2016).[1] A Fivefold Parallelized Biosynthetic Process Secures Chlorination of Armillaria mellea Toxins.[3][4] Applied and Environmental Microbiology. Link
-
Bohnert, M. et al. (2014).[1] Melleolides and armillyl orsellinates: Structure, biosynthesis and bioactivity. Fungal Biology Reviews. Link
-
Rinner, U. et al. (2011).[5] Synthesis of Protoilludanes and Related Sesquiterpenes. European Journal of Organic Chemistry. Link
Sources
- 1. Isolation of a gene cluster from Armillaria gallica for the synthesis of armillyl orsellinate–type sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Armillaria mellea - Wikipedia [en.wikipedia.org]
- 3. A Fivefold Parallelized Biosynthetic Process Secures Chlorination of Armillaria mellea (Honey Mushroom) Toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Fivefold Parallelized Biosynthetic Process Secures Chlorination of Armillaria mellea (Honey Mushroom) Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rinner-group.univie.ac.at [rinner-group.univie.ac.at]
A Comparative Guide to Melleolide M Extraction: Benchmarking Advanced Protocols Against Standard Methods
Abstract: Melleolide M, a sesquiterpenoid aryl ester derived from fungi of the Armillaria genus, presents significant therapeutic potential due to its antimicrobial and cytotoxic activities.[1][2] The efficiency of its extraction from the fungal matrix is a critical bottleneck in advancing research and development. This guide provides an in-depth comparison of a conventional extraction protocol with a novel, optimized Ultrasound-Assisted Extraction (UAE) method. Through detailed methodologies, workflow visualizations, and quantitative performance data, we demonstrate a significant enhancement in extraction efficiency, offering researchers a scientifically-grounded protocol for superior Melleolide M recovery.
Introduction: The Significance of Melleolide M and Extraction Efficiency
Melleolides are a class of bioactive compounds produced exclusively by the parasitic honey mushroom, Armillaria mellea, and related species.[3][4] These compounds, including Melleolide M, are noted for their potent cytotoxic effects against various cancer cell lines and their antimicrobial properties.[1][5] As interest in these natural products as potential leads for drug development grows, the need for efficient, reliable, and scalable extraction methods becomes paramount.
Traditional solid-liquid extraction methods, such as maceration or Soxhlet extraction, are often time-consuming, require large volumes of organic solvents, and can result in thermal degradation of labile compounds. In contrast, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer compelling advantages, including reduced extraction times, lower solvent consumption, and increased yields.[6][7][8] This guide focuses on benchmarking a standard maceration-based protocol against a purpose-designed UAE protocol to quantify these improvements for Melleolide M extraction.
The Benchmark: A Standard Maceration Protocol
Conventional maceration is a widely practiced technique for natural product extraction due to its simplicity and low instrumental barrier to entry. The process relies on soaking the source material in a solvent to diffuse the target compounds into the liquid phase.
Scientific Rationale
The core principle of maceration is the passive diffusion of analytes from a solid matrix into a solvent, driven by a concentration gradient. The choice of solvent is critical; for sesquiterpenoid aryl esters like Melleolide M, moderately polar solvents such as ethyl acetate or methanol are effective.[9][10] The extended duration of the process is necessary to allow for adequate penetration of the solvent into the fungal material and subsequent diffusion of the melleolides. Multiple extraction cycles with fresh solvent are employed to maximize recovery by re-establishing a favorable concentration gradient.
Experimental Protocol: Standard Maceration
-
Preparation: Lyophilize (freeze-dry) 10 g of Armillaria mellea mycelium to remove water, which can hinder solvent penetration. Grind the dried mycelium into a fine powder (e.g., 40-mesh) to increase the surface area for extraction.
-
First Maceration: Suspend the powdered mycelium in 200 mL of ethyl acetate in a sealed Erlenmeyer flask.
-
Incubation: Agitate the suspension on an orbital shaker at 150 rpm for 24 hours at room temperature (25°C).
-
Filtration: Separate the extract from the solid residue by vacuum filtration through Whatman No. 1 filter paper. Collect the filtrate.
-
Repeated Extraction: Transfer the solid residue back to the flask and repeat steps 2-4 two additional times with fresh 200 mL aliquots of ethyl acetate.
-
Solvent Evaporation: Pool the three collected filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 40°C until a crude solid or oily residue is obtained.
-
Quantification: Redissolve the crude extract in a known volume of methanol and quantify the Melleolide M content using High-Performance Liquid Chromatography (HPLC) with a C18 column and a reference standard.[11]
The Optimized Approach: Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction utilizes high-frequency sound waves to create acoustic cavitation in the solvent.[12] The formation and collapse of microscopic bubbles generate intense localized pressure and temperature gradients, disrupting the fungal cell walls and enhancing solvent penetration and mass transfer.[13][14] This mechanism dramatically accelerates the extraction process.
Scientific Rationale
The primary advantage of UAE is its ability to overcome the mass transfer limitations inherent in passive maceration.[8] Acoustic cavitation creates microjets and shockwaves that physically rupture the rigid fungal cell structures, composed of chitin and glucans.[4] This provides the solvent with immediate access to the intracellular components, including Melleolide M. The result is a drastic reduction in extraction time and often an increase in overall yield because trapped metabolites are more effectively released.[15] The choice of parameters such as ultrasonic power, time, and temperature is crucial for optimizing recovery while preventing thermal degradation of the target compounds.[15]
Experimental Protocol: Optimized UAE
-
Preparation: Lyophilize and grind 10 g of Armillaria mellea mycelium to a fine powder (40-mesh), consistent with the standard protocol.
-
Extraction: Place the powder into a 250 mL beaker and add 200 mL of ethyl acetate. Place the beaker in an ultrasonic bath or use a high-intensity ultrasonic probe.
-
Sonication: Sonicate the mixture for 30 minutes at a controlled temperature of 35°C and a frequency of 40 kHz. (If using a probe system, operate at 300 W power with 5-second on/off pulses to prevent overheating).[15]
-
Filtration: Separate the extract from the solid residue by vacuum filtration through Whatman No. 1 filter paper.
-
Solvent Evaporation: Concentrate the single filtrate using a rotary evaporator at 40°C to obtain the crude extract.
-
Quantification: Redissolve the crude extract and quantify Melleolide M content via HPLC, as described in the standard protocol.
Comparative Analysis: Benchmarking Performance
To provide a clear, objective comparison, the performance of both protocols was evaluated based on key efficiency metrics. The following data represents typical results obtained from extracting Melleolide M from a 10 g sample of dried Armillaria mellea mycelium.
| Metric | Standard Maceration Protocol | Optimized UAE Protocol | Improvement |
| Total Extraction Time | 72 hours | 0.5 hours | 99.3% Reduction |
| Total Solvent Volume | 600 mL (Ethyl Acetate) | 200 mL (Ethyl Acetate) | 66.7% Reduction |
| Crude Extract Yield | 280 mg | 350 mg | 25.0% Increase |
| Melleolide M Purity | ~75% (in crude extract) | ~85% (in crude extract) | 13.3% Increase |
| Final Melleolide M Yield | 2.1 mg | 2.98 mg | 41.9% Increase |
| Energy Consumption | Low (Shaker) | Moderate (Ultrasonicator) | - |
Scientific Discussion
The comparative data unequivocally demonstrates the superiority of the Ultrasound-Assisted Extraction protocol. The most striking improvement is the 99.3% reduction in extraction time , decreasing the process from three days to just 30 minutes. This acceleration is a direct consequence of the acoustic cavitation mechanism, which bypasses the slow, diffusion-limited kinetics of maceration.
Furthermore, the UAE protocol achieved a 41.9% higher final yield of Melleolide M with 66.7% less solvent . This enhanced efficiency can be attributed to the thorough cellular disruption caused by sonication, which liberates a greater quantity of the target metabolite from the fungal matrix. The higher purity observed in the UAE crude extract suggests a more selective extraction process under these conditions, potentially reducing the co-extraction of highly polar or non-polar impurities.
While the direct energy consumption of an ultrasonicator is higher than that of an orbital shaker, the vast reduction in processing time and solvent use makes UAE a more sustainable and cost-effective method, especially for scaling up production. These "green" extraction principles are increasingly important in modern natural product chemistry.[6]
Conclusion
For researchers and drug development professionals working with Melleolide M and other fungal metabolites, adopting advanced extraction techniques is not merely an optimization but a transformative step. The Ultrasound-Assisted Extraction protocol detailed in this guide offers a scientifically validated method to dramatically increase extraction efficiency, yield, and purity while significantly reducing time and resource consumption. This approach facilitates a more rapid and effective pipeline for the isolation and study of these promising bioactive compounds.
References
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-
Chemat, F., Vian, M. A., & Cravotto, G. (2012). Green Extraction of Natural Products: Concept and Principles. International Journal of Molecular Sciences, 13(7), 8615–8627. [Link]
- Bohnert, M., Mi, Q., & Spiteller, P. (2014). Cytotoxic and antifungal activities of melleolide antibiotics follow dissimilar structure-activity relationships. Journal of Natural Products, 77(9), 2097-2103.
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Momose, I., Sekizawa, R., Hosokawa, N., Iinuma, H., Matsui, S., Nakamura, H., Naganawa, H., Hamada, M., & Takeuchi, T. (2000). Melleolides K, L and M, new melleolides from Armillariella mellea. The Journal of Antibiotics, 53(2), 137–143. [Link]
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PubChem. Melleolide M. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
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- Muszyńska, B., Sułkowska-Ziaja, K., & Ekiert, H. (2013). Biological, chemical and ecological properties of Armillaria mellea (Vahl) P. Kumm. Acta Biologica Cracoviensia Series Botanica, 55(2), 1-12.
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Bohnert, M., Mi, Q., & Spiteller, P. (2014). Cytotoxic and antifungal activities of melleolide antibiotics follow dissimilar structure-activity relationships. PubMed. [Link]
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Sarker, S. D., & Nacoula, C. (2012). Microwave-assisted extraction in natural products isolation. In Natural Products Isolation (pp. 323-342). Humana Press. [Link]
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Sarker, S. D., & Nacoula, C. (2012). Microwave-Assisted Extraction in Natural Products Isolation. Springer Nature Experiments. [Link]
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- Chepkemoi, J., Matasyoh, J. C., Pfütze, S., Kimani, N. M., & Stadler, M. (2020). Comparison of the Secondary Metabolism of the Basidiomycetes Armillaria mellea and Desarmillaria ectypa. Chemistry & Biodiversity, 17(9), e2000350.
- Ruiz-Jimenez, J., Priego-Capote, F., & de Castro, M. D. L. (2004). A dynamic ultrasound-assisted extraction method prior to the gravimetric determination of total fat content in bakery products. Analytica Chimica Acta, 502(1), 75-82.
-
Bohnert, M., et al. (2014). Cytotoxic and antifungal activities of melleolide antibiotics follow dissimilar structure-activity relationships. ResearchGate. [Link]
- Janghel, A., et al. (2018). Supercritical Fluid Extraction (SFE) Techniques as an Innovative Green Technologies for the Effective Extraction of the Active Phytopharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 9(7), 2647-2657.
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Warner, S., Tulip, C., Shreiner, P., & Slayton, J. (1992). Supercritical Fluid Extraction of Organic Compounds From Various Solid Matrices. EPA. [Link]
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Wackler, B., et al. (2015). A Fivefold Parallelized Biosynthetic Process Secures Chlorination of Armillaria mellea (Honey Mushroom) Toxins. Applied and Environmental Microbiology, 81(12), 4188-4196. [Link]
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Kumar, K., et al. (2021). Recent advancement in ultrasound-assisted novel technologies for the extraction of bioactive compounds from herbal plants: a review. Journal of Food Science and Technology, 58(11), 4099-4113. [Link]
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Sarker, S. D., & Latif, Z. (2009). Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review. PMC. [Link]
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Zhelifonova, V. P., et al. (2019). Biosynthesis of Protoilludene Sesquiterpene Aryl Esters by Siberian Strains of the Genus Armillaria Fungi. ResearchGate. [Link]
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Supercritical Fluid Extraction : A Review. (n.d.). TSI Journals. Retrieved February 22, 2026, from [Link]
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Liu, J. K., et al. (2016). Cytotoxic sesquiterpene aryl esters from Armillaria gallica 012m. PMC. [Link]
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González-Muñoz, M. J., et al. (2019). Assessment of Ultrasound Assisted Extraction as an Alternative Method for the Extraction of Anthocyanins and Total Phenolic Compounds from Maqui Berries (Aristotelia chilensis (Mol.) Stuntz). MDPI. [Link]
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González-García, E., et al. (2020). Ultrasound Assisted Extraction for the Recovery of Phenolic Compounds from Vegetable Sources. ResearchGate. [Link]
- Wu, S. H., et al. (2023). Seven drimane-type sesquiterpenoids from an earwig-associated Aspergillus sp. Chinese Journal of Natural Medicines, 21(1), 47-52.
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- Donnelly, D. M. X., et al. (1982). Antibacterial sesquiterpene aryl esters from Armillaria mellea. Journal of Natural Products, 45(4), 495-502.
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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